molecular formula C18H20N2O3S B497538 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 902116-68-1

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497538
CAS No.: 902116-68-1
M. Wt: 344.4g/mol
InChI Key: XKVBBYFNPLKQKS-UHFFFAOYSA-N
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Description

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a methoxy-dimethylphenyl ring, which is further connected to a dihydro-imidazole ring with a phenyl substituent. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl intermediate: The initial step involves the sulfonylation of 5-methoxy-2,4-dimethylphenyl with a suitable sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.

    Cyclization: The sulfonyl intermediate is then subjected to cyclization with an appropriate amine, such as phenylamine, under acidic or basic conditions to form the dihydro-imidazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The methoxy and dimethyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and imidazole derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and suitable solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl and imidazole rings contribute to the compound’s ability to interact with hydrophobic and aromatic regions of target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-11-14(2)17(12-16(13)23-3)24(21,22)20-10-9-19-18(20)15-7-5-4-6-8-15/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVBBYFNPLKQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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